Cas no 1368136-14-4 (3-amino-1-(1H-indol-5-yl)propan-1-ol)

3-amino-1-(1H-indol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-1-(1H-indol-5-yl)propan-1-ol
- EN300-1858467
- 1368136-14-4
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- インチ: 1S/C11H14N2O/c12-5-3-11(14)9-1-2-10-8(7-9)4-6-13-10/h1-2,4,6-7,11,13-14H,3,5,12H2
- InChIKey: SLJRQUUTDBLYOV-UHFFFAOYSA-N
- SMILES: OC(CCN)C1C=CC2=C(C=CN2)C=1
計算された属性
- 精确分子量: 190.110613074g/mol
- 同位素质量: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62Ų
- XLogP3: 0.9
3-amino-1-(1H-indol-5-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858467-0.05g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1858467-0.1g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1858467-0.5g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1858467-5g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1858467-1g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1858467-10g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1858467-1.0g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 1g |
$743.0 | 2023-05-26 | ||
Enamine | EN300-1858467-2.5g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1858467-10.0g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 10g |
$3191.0 | 2023-05-26 | ||
Enamine | EN300-1858467-0.25g |
3-amino-1-(1H-indol-5-yl)propan-1-ol |
1368136-14-4 | 0.25g |
$906.0 | 2023-09-18 |
3-amino-1-(1H-indol-5-yl)propan-1-ol 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
3-amino-1-(1H-indol-5-yl)propan-1-olに関する追加情報
3-Amino-1-(1H-Indol-5-yl)Propan-1-ol: A Comprehensive Overview
3-Amino-1-(1H-indol-5-yl)propan-1-ol is a fascinating organic compound with the CAS number 1368136-14-4. This compound belongs to the class of indole derivatives, which have gained significant attention in the fields of organic chemistry, pharmacology, and materials science. The structure of 3-amino-1-(1H-indol-5-yl)propan-1-ol consists of an indole ring system, an amino group, and a hydroxyl group attached to a propane backbone. This unique combination of functional groups makes it a versatile molecule with potential applications in drug discovery and material synthesis.
The indole moiety in 3-amino-1-(1H-indol-5-yl)propan-1-ol is a key structural feature that contributes to its biological activity. Indole-containing compounds are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have highlighted the potential of indole derivatives as inhibitors of protein kinases, which are key players in cellular signaling pathways. For instance, researchers have reported that certain indole-based compounds can selectively inhibit kinases involved in cancer progression, making them promising candidates for anti-cancer drug development.
The amino group in 3-amino-1-(1H-indol-5-yl)propan-1-ol adds another layer of functionality to this compound. Amino groups are known to participate in hydrogen bonding and can act as nucleophiles in various chemical reactions. This makes 3-amino derivatives valuable intermediates in organic synthesis. For example, the amino group can be used to introduce additional functional groups or to modify the molecule's solubility and bioavailability, which are critical properties for drug candidates.
The hydroxyl group attached to the propane backbone further enhances the versatility of 3-amino derivatives. Hydroxyl groups can participate in hydrogen bonding and can also serve as sites for further chemical modifications. In recent years, there has been growing interest in using such hydroxyl-containing compounds as building blocks for supramolecular chemistry and self-assembling materials. For instance, researchers have explored the use of hydroxyl-containing indole derivatives in the formation of self-healing polymers and stimuli-responsive materials.
From a synthetic perspective, 3-amino derivatives can be prepared through various routes, including nucleophilic aromatic substitution, alkylation, and coupling reactions. The choice of synthetic method depends on the desired regiochemistry and stereochemistry of the product. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure 3-amino derivatives, which are valuable for studying their stereochemical effects on biological activity.
In terms of biological activity, 3-amino derivatives have shown potential as modulators of various cellular processes. For example, some studies have reported that these compounds can inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, there is emerging evidence suggesting that indole-based compounds may exhibit anti-inflammatory and neuroprotective effects. These findings underscore the importance of further exploring the biological properties of 3-amino derivatives.
From a materials science perspective, indole-based compounds like 3-amino derivatives have been investigated for their potential use in organic electronics. The conjugated π-systems present in indole moieties can facilitate charge transport, making them suitable for applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent research has focused on optimizing the electronic properties of these compounds by introducing functional groups like amino and hydroxyl groups.
In conclusion, 3-amino derivatives, particularly 3-amino-1-(1H-indol-5-yL)propan-L-Ol, represent a class of compounds with diverse functional groups and potential applications across multiple disciplines. Their indole core provides a platform for exploring biological activity and materials properties, while their amino and hydroxyl groups offer opportunities for chemical modification and functionalization. As research continues to uncover new aspects of these compounds' properties and applications, they are likely to play an increasingly important role in both academic research and industrial development.
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